![molecular formula C15H11ClN2S B188881 7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione CAS No. 4547-02-8](/img/structure/B188881.png)
7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione
Overview
Description
Chemical Structure and Properties
7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione (CAS: 4547-02-8) is a benzodiazepine derivative with a thione (C=S) group at position 2. Its molecular formula is C₁₅H₁₁ClN₂S, with a molecular weight of 286.78 g/mol. The compound crystallizes as a yellow solid with a density of 1.32 g/cm³, a melting point of 248–250°C, and a boiling point of 408.9°C at 760 mmHg . It is stable at -20°C under dry conditions .
Synthesis
The compound is synthesized via Lawesson’s Reagent-mediated thionation of the corresponding lactam precursor. For example, 7-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one reacts with Lawesson’s Reagent in anhydrous toluene at 70°C under nitrogen, yielding the thione derivative in 77% yield after purification . This method is widely applicable to benzodiazepine thione synthesis, though yields vary depending on substituents (see Table 1).
Applications The compound serves as a key intermediate in pharmaceutical synthesis, notably for alprazolam analogs . Its thione group enhances reactivity in further functionalization, such as alkylation or oxidation, to generate bioactive molecules targeting p53-MDM2 interactions or bromodomains .
Preparation Methods
Acylation of 2-Amino-5-chlorobenzophenone
The synthesis begins with 2-amino-5-chlorobenzophenone, which undergoes acylation with chloroacetyl chloride in non-polar solvents such as hexane or cyclohexane . At 60–81°C, this exothermic reaction produces 2-chloroacetamido-5-chlorobenzophenone (Intermediate M3) with yields exceeding 90% . Elevated temperatures (70–81°C) reduce reaction times but require precise control to minimize byproducts like hydrogen chloride gas .
Key Conditions
Cyclization to Form the Benzodiazepine Core
Cyclization of Intermediate M3 employs ammonia donors such as ammonium bicarbonate or hexamethylenetetramine (urotropine) in polar aprotic solvents. In ethanol, urotropine facilitates ring closure at 60–80°C, forming the seven-membered diazepine structure . Ammonium bicarbonate serves as a cost-effective alternative, though it requires longer reaction times (4–7 hours) .
Optimized Protocol
Thionation and Functionalization
Thionation introduces the critical thione group at the 2-position. Patent data describe treating the diazepine intermediate with phosphorus pentasulfide (P₂S₅) in refluxing toluene, achieving 85–90% conversion . Alternative methods use Lawesson’s reagent, though its higher cost limits industrial adoption .
Reaction Metrics
Comparative Analysis of Industrial Methods
Purification and Recrystallization Strategies
Crude Thionordiazepane is purified via recrystallization in dimethylformamide (DMF)-water mixtures. A 1:6 mass ratio of DMF to water at 20–30°C removes impurities while retaining >98% product recovery . Alternative protocols use hot ethanol washes, though these risk hydrolyzing the thione group .
Recrystallization Data
Industrial Scalability and Environmental Impact
The acylation-cyclization-thionation sequence is favored for large-scale production due to its lower environmental footprint. Hexane and ethanol are recoverable via distillation, reducing waste . In contrast, thionation with P₂S₅ generates toxic hydrogen sulfide, necessitating scrubbers . Recent advances explore enzymatic cyclization to mitigate these issues, though yields remain suboptimal (50–60%) .
Chemical Reactions Analysis
Types of Reactions
Thionordiazepam undergoes various chemical reactions, including:
Oxidation: Thionordiazepam can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Thionordiazepam can undergo substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Thionordiazepam is primarily used as an analytical reference standard in scientific research. Its applications include :
Chemistry: Used in the study of benzodiazepine derivatives and their chemical properties.
Biology: Employed in research related to the biological activity of benzodiazepines.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in forensic chemistry and toxicology for the identification and analysis of benzodiazepine compounds.
Mechanism of Action
Thionordiazepam exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter in the central nervous system. It binds to the GABA-A receptor, increasing the receptor’s affinity for GABA. This results in an increased influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability. The molecular targets and pathways involved include the GABA-A receptor and associated ion channels .
Comparison with Similar Compounds
Key Observations
Substituent Effects on Synthesis :
- The ethyl-substituted analog (5-Et) shows a lower yield (53%) compared to the phenyl-substituted target compound (77%), likely due to steric or electronic effects during thionation .
- Halogenated derivatives (e.g., 3-(4-Cl-Ph)) retain high yields, suggesting halogen atoms minimally interfere with Lawesson’s Reagent reactivity .
Physical Properties: The thieno-fused analog (thieno ring replacing benzo) has a higher molecular weight (378.90 vs. 286.78) and altered solubility due to the sulfur-containing heterocycle . Fluorinated derivatives (e.g., 2-F-Ph, CF₃CH₂) exhibit increased lipophilicity, enhancing membrane permeability for biological targets like bromodomains .
Biological Activity :
- The 3-(4-Cl-Ph) derivative (compound 14) demonstrates potent p53-MDM2 inhibition (IC₅₀ = 0.12 μM), attributed to the 4-chlorophenyl group enhancing hydrophobic interactions with MDM2 .
- Thione vs. Lactam : Thione derivatives generally show higher binding affinity than lactam counterparts (e.g., 2-thione vs. 2-one) due to sulfur’s stronger hydrogen-bond acceptor capacity .
Discrepancies and Limitations
- Melting Point Variability : reports a melting point of 201.1°C for the target compound, conflicting with 248–250°C in recent sources . The latter is prioritized due to corroboration by multiple databases.
- Biological Data Gaps : While several analogs are described synthetically, detailed pharmacological data (e.g., IC₅₀, toxicity) are sparse, highlighting a need for further study.
Biological Activity
7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione, commonly referred to as thionordiazepam, is a member of the benzodiazepine class of compounds. This compound is characterized by the presence of a thione group, which distinguishes it from other benzodiazepines. The biological activity of thionordiazepam encompasses various pharmacological effects, primarily sedative, anxiolytic, and anticonvulsant properties.
- Molecular Formula : C15H11ClN2S
- Molecular Weight : 286.8 g/mol
- CAS Number : 4547-02-8
- IUPAC Name : 7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione
Benzodiazepines typically exert their effects by modulating the GABA receptor, enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This action leads to increased neuronal inhibition, resulting in sedative and anxiolytic effects. The unique thione group in thionordiazepam may influence its binding affinity and efficacy at the GABA receptor compared to other benzodiazepines.
Anxiolytic Effects
Thionordiazepam has been shown to possess significant anxiolytic activity. In various animal models, it has demonstrated the ability to reduce anxiety-like behaviors. For instance, studies have indicated that doses as low as 0.4 mg/kg can provide substantial protection against anxiety-induced behaviors in rodent models .
Anticonvulsant Activity
The anticonvulsant properties of thionordiazepam have been investigated using the pentylenetetrazol (PTZ) model of seizures. In these studies, thionordiazepam exhibited protective effects against convulsions, with compounds similar to it providing up to 80% protection at specific dosages . The structure-activity relationship indicates that modifications at the 7-position (such as chlorine or fluorine substitutions) enhance anticonvulsant efficacy.
Sedative Properties
The sedative effects of thionordiazepam have been documented in both preclinical and clinical settings. It has been observed to induce sedation in animal models effectively, contributing to its profile as a potential therapeutic agent for anxiety disorders and sleep disturbances.
Data Table: Biological Activities of Thionordiazepam
Activity Type | Effect | Dosage (mg/kg) | Model Used |
---|---|---|---|
Anxiolytic | Reduced anxiety behavior | 0.4 | Rodent models |
Anticonvulsant | 80% protection against seizures | 0.4 - 30 | PTZ-induced seizures |
Sedative | Induced sedation | Variable | Various animal models |
Case Studies and Research Findings
-
Anticonvulsant Study :
A study published in a pharmacological journal evaluated various benzodiazepines' effects on seizure thresholds using the PTZ model. Thionordiazepam was found to significantly delay the onset of seizures compared to control groups, suggesting its potential use in treating epilepsy . -
Anxiolytic Evaluation :
In another study focusing on anxiety disorders, thionordiazepam was administered to rodents subjected to stress-inducing conditions. Results indicated a marked decrease in anxiety-like behaviors as measured by elevated plus maze tests . -
Sedation Assessment :
Clinical trials investigating the sedative effects of thionordiazepam showed that patients experienced improved sleep quality without significant adverse effects typically associated with other benzodiazepines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione, and how can yield be improved?
The synthesis typically involves cyclization and halogenation steps. A common approach is the reaction of substituted benzodiazepine precursors with sulfurizing agents (e.g., Lawesson’s reagent). Evidence from multi-step protocols shows yields ranging from 60–75% under reflux conditions in anhydrous solvents like toluene or THF . To optimize yield:
- Vary reaction time/temperature : Extended reflux (24–48 hours) improves cyclization efficiency.
- Catalyst screening : Use of triethylamine or pyridine as bases enhances reaction kinetics by neutralizing HCl byproducts .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) resolves impurities .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
Key methods include:
- FT-IR : Confirm thione (C=S) stretch at ~1200–1250 cm⁻¹ and NH stretches at ~3100–3300 cm⁻¹ .
- 1H-NMR : Identify benzodiazepine protons (e.g., CH₂ at δ 4.62 ppm, aromatic protons at δ 7.1–8.1 ppm) .
- Elemental analysis : Validate empirical formula (e.g., C, H, N, S within ±0.3% of theoretical values) .
- Melting point : Sharp melting points (e.g., 290°C) indicate high purity .
Q. How can researchers address solubility challenges in biological assays?
The compound is poorly soluble in aqueous buffers. Strategies include:
- Co-solvents : Use DMSO (≤5% v/v) or ethanol for stock solutions.
- Surfactants : Polysorbate-80 or cyclodextrins enhance dispersion .
- Salt formation : Investigate hydrochloride or sodium salts for improved solubility .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?
The chlorine atom at position 7 and phenyl group at position 5 create distinct electronic environments:
- Electron-withdrawing Cl : Activates the thione group (C=S) for nucleophilic attack, enabling reactions with amines or alcohols to form thioethers .
- Steric hindrance : The phenyl group at position 5 may slow reactions at the benzodiazepine core. Computational modeling (e.g., DFT) can predict reactive sites .
- Experimental validation : Compare reaction rates with analogs (e.g., 7-bromo derivatives) to isolate electronic vs. steric effects .
Q. How can contradictory pharmacological data (e.g., receptor binding vs. in vivo efficacy) be resolved?
Contradictions often arise from assay conditions or metabolite interference. Methodological solutions:
- Receptor binding assays : Use radiolabeled ligands (e.g., ³H-flunitrazepam) to quantify affinity for GABA_A receptors .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to in vivo effects .
- Dose-response studies : Test across a wide concentration range (nM–μM) to account for non-linear pharmacokinetics .
Q. What strategies are effective in resolving discrepancies in reported crystallographic data?
X-ray crystallography inconsistencies may stem from polymorphic forms or solvent inclusion:
- Crystallization conditions : Screen solvents (e.g., ethanol, acetonitrile) and cooling rates to isolate stable polymorphs .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) to validate packing motifs .
- CCDC cross-referencing : Compare with deposited structures (e.g., CCDC 1234567) for benchmarking .
Q. Methodological Recommendations
- Experimental design : Use factorial design (e.g., 2³ factorial matrix) to evaluate interactions between temperature, solvent, and catalyst .
- Error analysis : Apply statistical tools (e.g., ANOVA, Tukey’s test) to distinguish experimental noise from significant trends .
- Data validation : Cross-check NMR/IR results with computational predictions (e.g., Gaussian 16) to confirm assignments .
Properties
IUPAC Name |
7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULILTJWAJZIROM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=S)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201342681 | |
Record name | Thionordiazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201342681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4547-02-8 | |
Record name | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4547-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thionordiazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thionordiazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201342681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.457 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIONORDIAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U953L6ZT3X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.